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molecular formula C19H38O3 B148137 Cetyl lactate CAS No. 35274-05-6

Cetyl lactate

Cat. No. B148137
M. Wt: 314.5 g/mol
InChI Key: WUKXMJCZWYUIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863025B2

Procedure details

A mixture of Novozym® 435 (2.43 g), molecular sieves (20.17 g), 1-octadecanol (4.04 g), and ethyl lactate (8.86 g) in a 150 mL beaker was maintained at 60° C. in a convection oven for 28 hours. Upon work-up, 2.0 g of cetyl lactate (40% yield) was obtained as a waxy white solid. The purity of the product was >98% as assessed by HPLC-RI.
[Compound]
Name
435
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]CC.[C:20](OCC)(=[O:24])[CH:21]([CH3:23])[OH:22]>>[C:20]([O:19][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:24])[CH:21]([CH3:23])[OH:22]

Inputs

Step One
Name
435
Quantity
2.43 g
Type
reactant
Smiles
Name
Quantity
4.04 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)O
Name
Quantity
8.86 g
Type
reactant
Smiles
C(C(O)C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)OCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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